molecular formula C25H32O3 B144326 5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid CAS No. 128596-01-0

5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid

Cat. No. B144326
M. Wt: 380.5 g/mol
InChI Key: IHFQGEDFEXGPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid, commonly known as HBPP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. HBPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.

Mechanism Of Action

HBPP exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, HBPP reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.

Biochemical And Physiological Effects

HBPP has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In addition, HBPP has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of several diseases, including cancer and cardiovascular diseases.

Advantages And Limitations For Lab Experiments

HBPP has several advantages for laboratory experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various diseases. It has also been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, HBPP has some limitations for laboratory experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. In addition, its potency and selectivity for COX-2 may vary depending on the experimental conditions, which may affect the interpretation of the results.

Future Directions

There are several future directions for the study of HBPP. One potential application is in the treatment of cancer, as HBPP has been shown to inhibit the growth of cancer cells and induce apoptosis. Further studies are needed to determine the efficacy of HBPP in animal models and clinical trials. Another potential application is in the treatment of Alzheimer's disease, as HBPP has been shown to reduce the accumulation of amyloid beta plaques in the brain. Further studies are needed to determine the mechanism of action of HBPP in Alzheimer's disease and its potential as a therapeutic agent. Finally, HBPP may have potential applications in the treatment of other diseases, such as cardiovascular diseases and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of HBPP in these diseases.

Synthesis Methods

HBPP is synthesized through a multistep process that involves the reaction of heptanal with benzoyl chloride, followed by the reaction of the resulting product with 4-bromobenzophenone. The final step involves the reaction of the intermediate product with 5-bromopentanoic acid. The synthesis of HBPP is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

HBPP has been extensively studied for its potential therapeutic applications. Several studies have shown that HBPP has potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. HBPP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid beta plaques in the brain.

properties

CAS RN

128596-01-0

Product Name

5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid

Molecular Formula

C25H32O3

Molecular Weight

380.5 g/mol

IUPAC Name

5-[4-(4-heptylbenzoyl)phenyl]pentanoic acid

InChI

InChI=1S/C25H32O3/c1-2-3-4-5-6-9-20-12-16-22(17-13-20)25(28)23-18-14-21(15-19-23)10-7-8-11-24(26)27/h12-19H,2-11H2,1H3,(H,26,27)

InChI Key

IHFQGEDFEXGPFR-UHFFFAOYSA-N

SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCC(=O)O

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCC(=O)O

Other CAS RN

128596-01-0

synonyms

enzophenone-4'-heptyl-4-pentanoic acid
BHPA

Origin of Product

United States

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